REACTION_CXSMILES
|
[Br:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][NH:8][C:9]2=O)=[CH:4][C:3]=1[O:13][CH3:14].P(Cl)(Cl)([Cl:17])=O>>[Br:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][N:8]=[C:9]2[Cl:17])=[CH:4][C:3]=1[O:13][CH3:14]
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Name
|
|
Quantity
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4.7 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C2C=CNC(C2=C1)=O)OC
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Name
|
|
Quantity
|
30 mL
|
Type
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reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 2 hours
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Duration
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2 h
|
Type
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CUSTOM
|
Details
|
the volatiles were evaporated
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Type
|
CUSTOM
|
Details
|
and the residue was partitioned between 3 M NaOH and DCM
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic phase was dried over Na2SO4
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Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
and the solid was triturated with Et2O (20 mL)
|
Type
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FILTRATION
|
Details
|
filtered
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C2C=CN=C(C2=C1)Cl)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.75 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |